ALLYLCYCLOHEXANE ACETATE
Description
Allylcyclohexane acetate (CAS No. 4728-82-9) is an allyl ester characterized by a cyclohexane ring substituted with an allyl acetate functional group. Structurally, it combines the reactivity of the allyl group (CH₂=CH-CH₂-) with the hydrophobic cyclohexane moiety, making it distinct from simpler esters.
Properties
CAS No. |
4728-82-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
prop-2-enyl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2,10H,1,3-9H2 |
InChI Key |
UECFOOSFSUDPOR-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)CC1CCCCC1 |
Canonical SMILES |
C=CCOC(=O)CC1CCCCC1 |
density |
0.945-0.965 |
Other CAS No. |
4728-82-9 |
physical_description |
Colourless liquid with an intense sweet long lasting pineapple/peach/apricot odou |
Pictograms |
Irritant |
solubility |
Soluble in ethanol and oils 1ml in 4ml 80% ethanol (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALLYLCYCLOHEXANE ACETATE typically involves the esterification of cyclohexaneacetic acid with allyl alcohol. This reaction is catalyzed by acids such as p-toluenesulfonic acid. The reaction equilibrium is shifted by the removal of water formed during the reaction, often using a hexane-water azeotrope .
Industrial Production Methods
In industrial settings, the production of this compound may involve the hydrogenation of cinnamic acid derivatives followed by esterification. Catalysts such as platinum, palladium, and ruthenium on active carbon are commonly used in the hydrogenation step .
Chemical Reactions Analysis
Types of Reactions
ALLYLCYCLOHEXANE ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The allyl group can undergo substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Allyl bromide or chloride can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Cyclohexaneacetic acid or cyclohexanone derivatives.
Reduction: Cyclohexaneethanol.
Substitution: Various allyl-substituted cyclohexane derivatives.
Scientific Research Applications
ALLYLCYCLOHEXANE ACETATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of ALLYLCYCLOHEXANE ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing allyl alcohol and cyclohexaneacetic acid, which may interact with various biological pathways. The allyl group can also participate in reactions that modify cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
Allylcyclohexane acetate belongs to the broader class of allyl esters and cyclohexane derivatives . Key structural analogs include:
Key Observations :
- Allyl Group Impact: Allyl esters (e.g., allyl heptanoate, allyl phenylacetate) exhibit higher reactivity due to the unsaturated allyl moiety, which enhances their utility in polymerization and crosslinking reactions .
- Cyclohexane Derivatives : Cyclohexyl acetate lacks the allyl group, resulting in lower reactivity and broader use as a solvent or flavoring agent .
Physicochemical Properties
- Density and Volatility: Allyl methacrylate (a related allyl ester) in cyclohexane mixtures shows densities of ~0.85–0.90 g/cm³ at 298.15 K, with excess molar volumes indicating non-ideal mixing behavior . This compound likely shares similar hydrophobic characteristics.
- Solubility: Cyclohexyl acetate is miscible with common organic solvents (e.g., ethanol, ether), suggesting this compound may have comparable solubility but modified by the allyl group’s polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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